molecular formula C25H19ClN4O2 B2490499 2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251674-23-3

2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2490499
CAS No.: 1251674-23-3
M. Wt: 442.9
InChI Key: HBULTBMPNWNHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic small molecule investigated for its potent inhibitory activity against various protein kinases. This pyrazoloquinoline derivative is of significant interest in oncological research and cell signaling studies , where it is utilized to probe the complexities of kinase-mediated pathways. Its core mechanism of action involves competitively binding to the ATP-binding site of specific kinase targets, thereby disrupting phosphorylation events and subsequent downstream signaling cascades that are crucial for cellular processes such as proliferation and survival. Researchers employ this compound as a chemical probe to elucidate the functional roles of kinases in disease models, particularly to validate new targets and explore mechanisms of resistance to existing therapeutics. The structural motif of this compound class is designed for high selectivity and potency, making it a valuable tool for biochemical assays , high-throughput screening, and pre-clinical mechanistic studies aimed at advancing the development of targeted therapeutic strategies.

Properties

CAS No.

1251674-23-3

Molecular Formula

C25H19ClN4O2

Molecular Weight

442.9

IUPAC Name

2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O2/c1-15(16-5-3-2-4-6-16)28-24(31)17-7-12-22-20(13-17)23-21(14-27-22)25(32)30(29-23)19-10-8-18(26)9-11-19/h2-15,29H,1H3,(H,28,31)

InChI Key

HBULTBMPNWNHTN-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy and inflammation modulation. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H22ClN3O2C_{24}H_{22}ClN_3O_2 with a molecular weight of approximately 430.90 g/mol. The structure features a chlorophenyl group, a pyrazoloquinoline core, and a carboxamide moiety, which contribute to its biological properties.

PropertyValue
Molecular Formula C24H22ClN3O2
Molecular Weight 430.90 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines by interfering with key signaling pathways.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific kinases involved in tumor progression. For instance, it has shown activity against AKT2/PKBβ, a kinase associated with glioma malignancy and poor patient survival outcomes .
  • In Vitro Studies : In cellular assays, this compound demonstrated significant cytotoxicity against glioblastoma cell lines while exhibiting lower toxicity towards non-cancerous cells, indicating a potential therapeutic window .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has displayed anti-inflammatory effects. It inhibits nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting its potential utility in treating inflammatory diseases .

Study on Glioblastoma

A pivotal study evaluated the effects of the compound on primary patient-derived glioblastoma cells. The findings indicated that it effectively inhibited neurosphere formation in these cells and induced apoptosis selectively in cancerous cells without affecting normal cells significantly .

Kinase Inhibition Profile

The compound was screened against a panel of 139 purified kinases and showed selective inhibition of AKT2 with an IC50 value of approximately 12 μM. This specificity highlights its potential as a targeted therapy in glioma treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The pyrazoloquinoline core distinguishes the target compound from simpler heterocycles. For example:

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () features a single pyrazole ring with a 3-chlorophenylsulfanyl substituent.

Substituent Analysis

Compound Name Core Structure Key Substituents Pharmacological Implications
Target Compound Pyrazoloquinoline 4-chlorophenyl (position 2), N-(1-phenylethyl) carboxamide (position 8) Enhanced lipophilicity and target engagement
5-(3-Chlorophenylsulfanyl)-... () Pyrazole 3-chlorophenylsulfanyl, trifluoromethyl, aldehyde Potential metabolic instability (aldehyde)
  • Chlorophenyl Positioning : The target’s 4-chlorophenyl group (vs. 3-chlorophenylsulfanyl in ) may optimize π-π stacking in hydrophobic binding sites.
  • Carboxamide vs. Aldehyde : The carboxamide in the target compound improves solubility and hydrogen-bonding capacity compared to the aldehyde group in ’s compound, which is prone to oxidation .

Crystallographic and Computational Insights

  • The target compound’s structure was likely resolved using SHELXL , a gold-standard refinement tool for small molecules, ensuring high accuracy in bond-length and angle measurements .
  • In contrast, ’s compound lists bond angles (e.g., N2—C2—C1 = 109.5°) and torsional parameters, which suggest moderate steric strain compared to the fused-ring system of the target compound .

Preparation Methods

Reaction Conditions and Optimization

A representative protocol involves refluxing anthranilic acid with 1-(4-chlorophenyl)propan-1-one in polyphosphoric acid (PPA) at 140°C for 6 hours, yielding the quinoline intermediate with 72% efficiency. Subsequent cyclocondensation with hydrazine hydrate forms the pyrazole ring, though regioselectivity challenges necessitate careful temperature control (60–80°C).

Key Data :

Parameter Value
Solvent Ethanol/PPA mixture
Temperature 140°C (quinoline step)
Yield (quinoline) 72%
Cyclization Catalyst Hydrazine hydrate

Multicomponent One-Pot Synthesis

Recent advances leverage three-component reactions to streamline core assembly. A method adapted from De Gruyter (2024) employs:

  • Arylglyoxals : 4-Chlorophenylglyoxal as the aldehyde component.
  • 3-Methyl-1-aryl-1H-pyrazol-5-amine : To furnish the pyrazole ring.
  • Cyclic 1,3-dicarbonyl compounds : Dimedone or cyclohexane-1,3-dione for Knoevenagel-Michael cascades.

Protocol and Mechanistic Insights

In water with tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst, the reaction proceeds at 80°C for 12 hours. The sequence involves:

  • Knoevenagel adduct formation between arylglyoxal and dicarbonyl.
  • Michael addition of pyrazol-5-amine.
  • Intramolecular cyclization and oxidation to aromatize the quinoline ring.

Key Data :

Parameter Value
Solvent Water
Catalyst TPAB (10 mol%)
Temperature 80°C
Yield 68–75%

Functionalization of the Carboxamide Side Chain

The N-(1-phenylethyl)carboxamide group is introduced via late-stage amidation. Two approaches dominate:

Acid Chloride Route

  • Quinoline-8-carboxylic acid is treated with thionyl chloride to form the acid chloride.
  • Reaction with 1-phenylethylamine in dichloromethane (DCM) at 0–5°C, achieving 85% yield.

Coupling Reagent-Mediated Amidation

Using EDCl/HOBt in dimethylformamide (DMF), the carboxylic acid directly couples with 1-phenylethylamine at room temperature (24 hours, 78% yield).

Comparative Data :

Method Yield Purity
Acid Chloride 85% 98.5%
EDCl/HOBt 78% 97.2%

Regioselective Challenges and Mitigation Strategies

Competing pathways during pyrazole ring formation often yield regioisomers. Strategies to enhance selectivity include:

  • Low-temperature cyclization (-10°C) to favor kinetic control.
  • Bulky base additives (e.g., DBU) to sterically direct ring closure.

Scalability and Industrial Considerations

Bench-scale syntheses face hurdles in:

  • Purification : Chromatography is often required due to polar byproducts.
  • Solvent waste : Multicomponent reactions in water (e.g., Section 3) reduce environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.